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Compound of Interest

Compound Name: L-764406

Cat. No.: B15580639 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

interactions between synthetic and endogenous ligands with the Peroxisome Proliferator-

Activated Receptor-gamma (PPAR-γ) is critical for advancing therapeutic strategies in

metabolic diseases and beyond. This guide provides a detailed comparison of the activity of the

synthetic ligand L-764406 against key endogenous PPAR-γ ligands, supported by quantitative

data and experimental methodologies.

Peroxisome Proliferator-Activated Receptor-gamma is a ligand-activated transcription factor

that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity. Its activation

by various ligands initiates a cascade of gene expression changes. While synthetic agonists

like the thiazolidinediones (TZDs) have been clinical mainstays, research into novel synthetic

ligands and the body's own regulatory molecules continues to uncover more complex and

potentially safer therapeutic avenues.

Quantitative Comparison of Ligand Activity
The following table summarizes the binding affinity and functional potency of L-764406 and

prominent endogenous PPAR-γ ligands. It is important to note that these values are compiled

from various studies and may have been determined under different experimental conditions,

which can influence direct comparability.
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Ligand Type
Binding
Affinity
(IC50/Ki)

Functional
Potency
(EC50)

Key
Characteristic
s

L-764406 Synthetic IC50: 70 nM[1] Partial Agonist

Non-TZD,

covalent binding

to Cys313.

Selective for

PPAR-γ over

PPAR-α and

PPAR-δ.[1]

Nitrolinoleic Acid

(LNO2)
Endogenous Ki: ~133 nM[2][3] -

Potent

endogenous

ligand.[2][3]

12-NO2-Linoleic

Acid
Endogenous - EC50: 0.045 µM

A potent

regioisomer of

LNO2.

9/10-NO2-

Linoleic Acid
Endogenous - EC50: 0.41 µM

Weaker

regioisomer of

LNO2.

13-NO2-Linoleic

Acid
Endogenous - EC50: 0.62 µM

Weaker

regioisomer of

LNO2.

15-deoxy-

Δ12,14-

Prostaglandin J2

(15d-PGJ2)

Endogenous

IC50: ~1 µM (for

inhibiting

synthetic ligand

binding)[4]

Partial Agonist
Covalently binds

to Cys285.[4]

Fatty Acids (e.g.,

linoleic, oleic)
Endogenous

Low Affinity (µM

range)
Weak Agonists

Considered low-

potency, natural

ligands.

In-Depth Look at Ligand Characteristics
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L-764406: This synthetic, non-thiazolidinedione ligand demonstrates high-affinity binding to

PPAR-γ with an IC50 value of 70 nM.[1] A distinguishing feature of L-764406 is its mechanism

of action; it forms a covalent bond with the cysteine 313 residue within the ligand-binding

domain of PPAR-γ.[1] Functionally, it acts as a partial agonist, meaning it does not elicit the

maximal transcriptional response achievable with full agonists. Its selectivity for PPAR-γ over

the other PPAR isoforms (α and δ) makes it a valuable tool for specifically probing PPAR-γ

function.[1]

Endogenous Ligands: The body produces a variety of molecules that can activate PPAR-γ.

These include:

Nitrolinoleic Acid (LNO2): This nitrated fatty acid is a potent endogenous ligand with a

binding affinity (Ki) of approximately 133 nM, which is comparable to that of L-764406.[2][3]

Different regioisomers of LNO2 exhibit varying functional potencies, with the 12-NO2 isomer

being a particularly strong activator.

15-deoxy-Δ12,14-Prostaglandin J2 (15d-PGJ2): A metabolite of prostaglandin D2, 15d-PGJ2

is a well-characterized endogenous PPAR-γ ligand. It has a lower binding affinity compared

to L-764406, with an IC50 of around 1 µM for inhibiting the binding of a synthetic ligand.[4]

Similar to L-764406, it can act as a covalent ligand, but it targets a different cysteine residue

(Cys285).[4]

Fatty Acids: Various dietary fatty acids and their metabolites can bind to and activate PPAR-

γ. However, they are generally considered to be low-affinity ligands, typically binding in the

micromolar range, and act as weak agonists.

Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated

using Graphviz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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